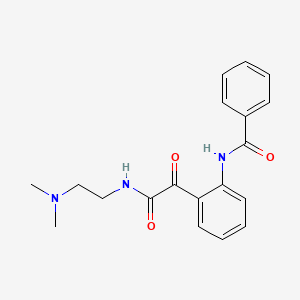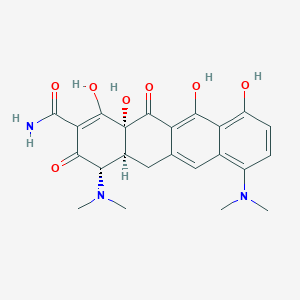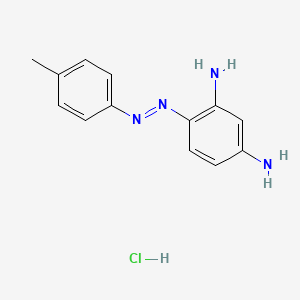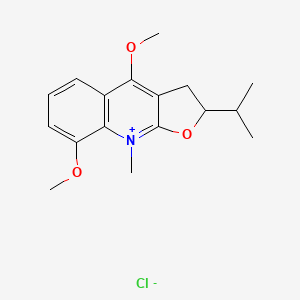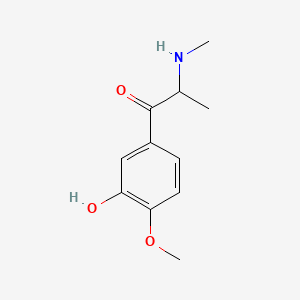
1-(3-Hydroxy-4-methoxyphenyl)-2-(methylamino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methoxymethcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are often referred to as “bath salts” and have gained attention due to their psychoactive effects. 3-Hydroxy-4-methoxymethcathinone is one of the many derivatives of methcathinone, characterized by the presence of a hydroxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxymethcathinone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-methylenedioxyphenylpropan-2-one.
Demethylenation: The methylenedioxy group is cleaved to form a catechol intermediate.
O-Methylation: The catechol intermediate undergoes O-methylation to introduce the methoxy group at the 4-position.
Hydroxylation: The intermediate is then hydroxylated at the 3-position to form the final product, 3-Hydroxy-4-methoxymethcathinone.
Industrial Production Methods
Industrial production methods for synthetic cathinones, including 3-Hydroxy-4-methoxymethcathinone, often involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-methoxymethcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methoxymethcathinone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and adverse effects.
Industry: Used in the development of new psychoactive substances and for forensic analysis.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methoxymethcathinone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to and inhibition of monoamine transporters, preventing the reuptake of these neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-methoxymethcathinone is similar to other synthetic cathinones such as:
Mephedrone: Known for its stimulant and empathogenic effects.
Methylone: Shares structural similarities and has similar psychoactive effects.
Ethylone: Another synthetic cathinone with stimulant properties.
Uniqueness
What sets 3-Hydroxy-4-methoxymethcathinone apart is its specific substitution pattern on the phenyl ring, which can influence its pharmacological profile and metabolic pathways. The presence of both hydroxy and methoxy groups may affect its potency, duration of action, and potential for adverse effects.
Eigenschaften
CAS-Nummer |
916177-17-8 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(3-hydroxy-4-methoxyphenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)11(14)8-4-5-10(15-3)9(13)6-8/h4-7,12-13H,1-3H3 |
InChI-Schlüssel |
LUAGWRTYCQFPCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


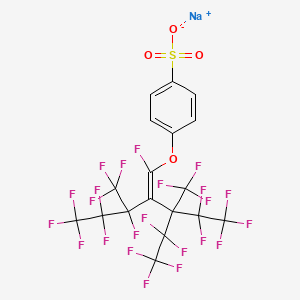


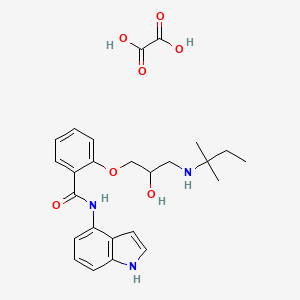


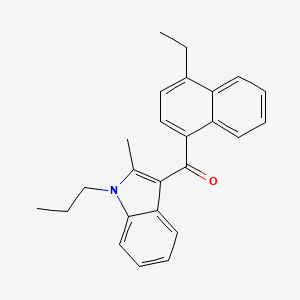
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

